molecular formula C20H20F2N2O2 B3007698 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide CAS No. 1421513-25-8

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide

Cat. No.: B3007698
CAS No.: 1421513-25-8
M. Wt: 358.389
InChI Key: JFSIITDIHMCLAT-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a molecular architecture that incorporates two fluorinated phenyl rings and a 2-pyrrolidinone moiety, a structural combination often associated with enhanced bioavailability and target binding affinity in neuroactive and oncological agents . The presence of fluorine atoms is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and membrane permeability . Researchers can leverage this compound as a key intermediate or pharmacophore in developing novel ligands for central nervous system (CNS) targets or as a potential inhibitor for various enzymes and protein-protein interactions. Its application is particularly relevant in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at discovering new therapies for neurological disorders and cancers. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c21-15-6-3-5-14(11-15)12-16(24-10-4-9-19(24)25)13-23-20(26)17-7-1-2-8-18(17)22/h1-3,5-8,11,16H,4,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSIITDIHMCLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling reactions: The final step involves coupling the fluorinated pyrrolidinone with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with azide or other nucleophiles.

Scientific Research Applications

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and pyrrolidinone ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several benzamide derivatives listed in pesticide glossaries () share structural motifs with the target compound:

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl group and isopropoxyphenyl substituent. Unlike the target compound, flutolanil lacks a pyrrolidinone ring but demonstrates how fluorinated benzamides can achieve bioactivity through lipophilic substituents .
  • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): Features a simpler methylbenzamide group and isopropoxyphenyl chain. The absence of fluorine highlights the role of halogenation in enhancing binding affinity or metabolic stability .

Key Differences :

  • Fluorine placement (2-fluoro vs. 3-fluorophenyl) could modulate electronic effects and steric interactions at biological targets.

Pharmaceutical Analogues with Pyrrolidinone Moieties

  • L9E (N-(3-azanylpropyl)-3-[[(3S)-1-(2-fluorophenyl)-2-oxidanylidene-pyrrolidin-3-yl]amino]-N-methyl-benzamide, ): Shares a fluorophenyl-pyrrolidinone system but includes an additional azanylpropyl group.
  • Example 53 Compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, ): A patented fluorinated benzamide with a pyrazolopyrimidinyl chromenone core. While more complex, its fluorophenyl and benzamide motifs align with the target compound, hinting at shared pharmacokinetic properties like blood-brain barrier penetration .

Key Similarities :

  • Fluorine atoms in all analogues likely reduce metabolic degradation by blocking cytochrome P450 oxidation sites.

Fluorinated Benzamides in Radiopharmaceuticals

Compounds like [18F]Fallypride precursor () incorporate fluorinated benzamides for positron emission tomography (PET) imaging. Although the target compound lacks radiopharmaceutical tags (e.g., 18F), its fluorophenyl group could be leveraged for similar diagnostic or therapeutic purposes with isotopic modification .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Benzamide Analogues

Compound Name Molecular Formula Key Substituents Use/Activity
Target Compound C21H21F2N2O2 2-Fluorobenzamide, 3-fluorophenyl, pyrrolidinone Research/Pharmaceutical?
Flutolanil () C17H14F3NO2 Trifluoromethyl, isopropoxyphenyl Fungicide
L9E () C21H25FN4O2 Fluorophenyl, pyrrolidinone, azanylpropyl Not specified
Example 53 Compound () C29H23F2N5O3 Fluorophenyl, pyrazolopyrimidinyl Potential drug candidate

Table 2. Functional Group Impact on Bioactivity

Functional Group Role in Target Compound vs. Analogues
Pyrrolidinone Enhances rigidity and hydrogen-bonding vs. linear chains in mepronil
Fluorophenyl Improves metabolic stability and lipophilicity vs. non-fluorinated analogues
Trifluoromethyl (Flutolanil) Increases hydrophobicity and antifungal activity vs. mono-fluorinated target compound

Research Findings and Implications

  • Agrochemicals vs. Pharmaceuticals: The target compound’s pyrrolidinone group distinguishes it from simpler agrochemical benzamides, suggesting a shift toward pharmaceutical applications requiring precise target engagement.
  • Fluorine Positioning : The 3-fluorophenyl group may optimize π-π stacking in receptor binding compared to 4-fluorophenyl analogues (e.g., L9E) .
  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (e.g., palladium-catalyzed coupling), but its pyrrolidinone requires specialized lactamization steps .

Biological Activity

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₈F₂N₂O, with a molecular weight of approximately 358.4 g/mol. The structure features a fluorinated benzamide core linked to a pyrrolidine derivative, which is known to enhance pharmacological properties due to the electronic effects of fluorine substituents.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar fluorinated compounds have shown efficacy against various bacterial strains, indicating that this compound may possess antimicrobial properties.
  • Neuroprotective Effects : The pyrrolidine moiety is often associated with neuroprotective activity, suggesting potential applications in treating neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrolidine Derivative : This involves reacting appropriate starting materials under controlled conditions.
  • Fluorination : The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Benzamide Formation : The final step involves coupling the pyrrolidine derivative with a benzoyl chloride derivative to form the desired amide.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction in oxidative stress

Case Study: Anticancer Mechanism

In a study examining the anticancer properties of structurally similar compounds, it was found that they induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that this compound may exert similar effects, warranting further investigation.

Q & A

Basic Synthesis and Purification

Q: What is the optimized synthetic route for preparing 2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide, and what critical reaction conditions ensure high yield? A: The synthesis involves a multi-step approach:

Coupling Reaction : React 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propan-1-amine with 2-fluorobenzoyl chloride in anhydrous DMF under reflux (130°C, 2 hours) .

Workup : Dilute with ethyl acetate, wash with water, and dry over Na₂SO₄.

Purification : Recrystallize from ethyl acetate to isolate the product.
Key Factors : Strict anhydrous conditions prevent hydrolysis of the benzamide group. Excess acyl chloride (1.5–2.0 equiv) ensures complete amine acylation. Yield optimization (48–83% in similar compounds) depends on temperature control and solvent polarity .

Structural Validation

Q: Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure, and how are discrepancies resolved? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign fluorine-induced splitting in aromatic protons (δ 7.1–8.3 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .
    • HR-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths/angles and detects conformational deviations (e.g., pyrrolidinone puckering) .
    Discrepancy Resolution : Overlay experimental and DFT-calculated NMR spectra to identify misassignments. For crystallography, validate thermal displacement parameters using the Hirshfeld test .

Advanced Crystallographic Analysis

Q: How is the puckering conformation of the pyrrolidinone ring analyzed, and what implications does it have for molecular interactions? A:

  • Method : Use Cremer-Pople puckering parameters (Q, φ) derived from X-ray data. For example, in a related compound, the pyrrolidinone ring adopts an envelope conformation (Q = 0.148 Å, φ = 78.5°) with C21 as the flap atom .
  • Implications : Puckering affects hydrogen bonding (e.g., N–H⋯O interactions) and steric compatibility with biological targets. Non-planar rings may enhance binding to hydrophobic pockets in enzymes .

Hypothesized Biological Targets

Q: Based on structural analogs, what biological targets or pathways might this compound modulate? A: Similar fluorinated benzamides target:

  • Enzyme Inhibition : Bacterial acyl carrier protein synthase (AcpS-PPTase), critical for fatty acid biosynthesis. Fluorine enhances electronegativity, improving binding to catalytic residues .
  • Antimicrobial Activity : Thiazolidinone derivatives with fluorophenyl groups show MIC values <10 µM against S. aureus .
    Experimental Design : Perform enzyme inhibition assays (IC₅₀) and MIC testing with Gram-positive/negative strains. Compare results with non-fluorinated analogs to isolate electronic effects .

Addressing Data Contradictions

Q: How should researchers resolve conflicting bioactivity data between structural analogs? A:

  • Variable Control : Standardize assay conditions (e.g., solvent/DMSO concentration, cell line passage number).
  • Structural Analysis : Use molecular docking (AutoDock Vina) to compare binding poses. For example, 2-fluoro substitution may sterically hinder interactions vs. 4-fluoro isomers .
  • Statistical Validation : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Computational Modeling Strategies

Q: Which computational approaches predict the compound’s binding affinity and metabolic stability? A:

  • Docking : Use Glide (Schrödinger) or GOLD to simulate binding to AcpS-PPTase (PDB: 1FAPS). Prioritize poses with fluorophenyl groups in hydrophobic subpockets .
  • ADMET Prediction : SwissADME predicts logP (~3.2) and CYP3A4 inhibition risk. Fluorine reduces metabolic oxidation but may increase plasma protein binding .
  • MD Simulations : NAMD/GROMACS simulations (100 ns) assess conformational stability of the pyrrolidinone ring in aqueous vs. lipid bilayer environments .

Impact of Stereochemistry

Q: How does stereochemistry at the propyl linker influence bioactivity, and how is enantiomeric purity ensured? A:

  • Chiral Centers : The propyl linker’s stereochemistry (R/S) affects spatial alignment with target pockets. For example, (R)-enantiomers of similar compounds show 5× higher affinity for kinase targets .
  • Synthesis Control : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers. Confirm purity via optical rotation ([α]₂₀ᴰ) and NOESY correlations .

Metabolite Identification

Q: What analytical strategies identify and quantify metabolites in preclinical studies? A:

  • LC-HRMS : Acquire full-scan MS data (m/z 100–1000) in positive/negative ion modes. Prioritize ions with ∆m/z +15.995 (oxidation) or −18.010 (hydrolysis) .
  • Fragmentation : MS/MS spectra (CID 35 eV) differentiate N-dealkylation (m/z loss 72.057) vs. amide hydrolysis (m/z loss 44.013) .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte incubations .

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